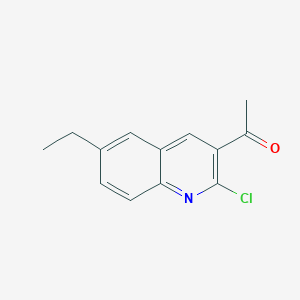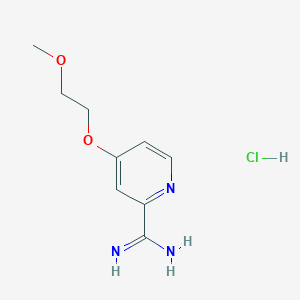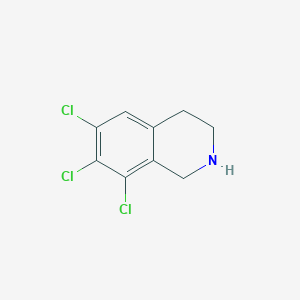
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group and an ethyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This regioselective O-alkylation reaction is efficient and yields the desired product in a relatively short time (20-45 minutes). The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Analyse Des Réactions Chimiques
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol: This compound differs by having an alcohol group instead of an ethanone group, which can affect its reactivity and biological activity.
2-Chloroquinoline-3-carbaldehyde: This compound has a formyl group instead of an ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClNO |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
1-(2-chloro-6-ethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO/c1-3-9-4-5-12-10(6-9)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3 |
Clé InChI |
SHIVVJBAFYKAME-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)





![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)


![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)
![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)

